molecular formula C13H20O4 B173547 Diethyl spiro[3.3]heptane-2,6-dicarboxylate CAS No. 132616-34-3

Diethyl spiro[3.3]heptane-2,6-dicarboxylate

Cat. No.: B173547
CAS No.: 132616-34-3
M. Wt: 240.29 g/mol
InChI Key: GNJWXXQQMIJNDT-UHFFFAOYSA-N
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Description

Diethyl spiro[3.3]heptane-2,6-dicarboxylate is a chemical compound with the molecular formula C₁₃H₂₀O₄. It is a diester of spiro[3.3]heptane-2,6-dicarboxylic acid, characterized by a spirocyclic structure that imparts unique chemical properties. This compound is of interest in various fields of scientific research due to its distinctive molecular configuration and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl spiro[3.3]heptane-2,6-dicarboxylate typically involves the esterification of spiro[3.3]heptane-2,6-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Spiro[3.3]heptane-2,6-dicarboxylic acid+2C2H5OHH2SO4Diethyl spiro[3.3]heptane-2,6-dicarboxylate+2H2O\text{Spiro[3.3]heptane-2,6-dicarboxylic acid} + 2 \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{H}_2\text{O} Spiro[3.3]heptane-2,6-dicarboxylic acid+2C2​H5​OHH2​SO4​​Diethyl spiro[3.3]heptane-2,6-dicarboxylate+2H2​O

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl spiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield spiro[3.3]heptane-2,6-dicarboxylic acid.

    Reduction: Reduction of the ester groups can produce the corresponding alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products

    Hydrolysis: Spiro[3.3]heptane-2,6-dicarboxylic acid.

    Reduction: Spiro[3.3]heptane-2,6-dimethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane-2,6-dicarboxylic acid: The parent acid of diethyl spiro[3.3]heptane-2,6-dicarboxylate.

    Spiro[3.3]heptane-2,6-dimethanol: A reduced form of the ester.

    Spiro[3.3]heptane-2,6-dicarboxamide: An amide derivative of the acid.

Uniqueness

This compound is unique due to its ester functional groups, which impart distinct reactivity compared to its acid, alcohol, and amide counterparts. The ester groups make it more suitable for certain chemical transformations and applications, particularly in organic synthesis and materials science.

Properties

IUPAC Name

diethyl spiro[3.3]heptane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-16-11(14)9-5-13(6-9)7-10(8-13)12(15)17-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJWXXQQMIJNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CC(C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564076
Record name Diethyl spiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132616-34-3
Record name Diethyl spiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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